7-Chloroquinoline-3-carbohydrazide
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Drug Discovery
The quinoline ring system is a recurring motif in a multitude of natural products and synthetic drugs, underscoring its profound impact on drug discovery. rsc.orgresearchgate.netnih.gov Its derivatives have been successfully developed into a broad spectrum of therapeutic agents, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory drugs. rsc.orgnih.govrsc.orgnih.gov The efficacy and druggability of the quinoline scaffold have cemented its status as a "privileged structure" in the eyes of medicinal chemists. mdpi.com This designation is attributed to its ability to serve as a versatile template for the design of ligands that can bind to diverse biological receptors. mdpi.comresearchgate.net
In the realm of oncology, quinoline-based compounds are particularly prominent, with numerous approved drugs and candidates in clinical trials targeting enzymes like topoisomerases and kinases. mdpi.comresearchgate.net The historical success of quinoline antimalarials, such as chloroquine (B1663885), has also spurred continuous research into new derivatives to combat drug-resistant strains of malaria. nih.govsci-hub.se The 7-chloroquinoline (B30040) core, in particular, is a well-established pharmacophore in antimalarial drug design. nih.govsci-hub.semdpi.com
Overview of Hydrazone and Carbohydrazide (B1668358) Moieties in Bioactive Compounds
The hydrazone (-NH-N=CH-) and carbohydrazide (-CO-NH-NH2) moieties are crucial functional groups in the design of bioactive molecules. researchgate.netnih.gov Hydrazones, formed by the condensation of hydrazines or hydrazides with aldehydes and ketones, are known to possess a wide range of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. researchgate.netnih.gov The presence of the azomethine group in hydrazones is considered vital for their biological action.
Carbohydrazides, and their corresponding hydrazone derivatives, are of significant interest due to their chelating abilities and their potential to act as inhibitors of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair. nih.gov This has led to the investigation of carbohydrazone-based compounds as potential anticancer agents. nih.gov The incorporation of a carbohydrazide or hydrazone moiety into a known bioactive scaffold, such as quinoline, is a common strategy in medicinal chemistry to generate novel compounds with enhanced or modified biological activities. rsc.orgnih.gov
Historical Context and Emerging Research Trajectories for 7-Chloroquinoline-3-carbohydrazide and its Analogues
The synthesis of quinoline-3-carbohydrazide (B3054276) derivatives has been an area of growing interest, with research focusing on their potential as antioxidants and catalysts. rsc.orgmdpi.com While specific, in-depth research on this compound is still emerging, the synthetic pathway to its close analogue, 2-chloroquinoline-3-carbohydrazide, has been established. This involves the reaction of the corresponding quinoline-3-carboxylate with hydrazine (B178648), a method that could likely be adapted for the synthesis of the 7-chloro derivative. mdpi.com
Current research trajectories are largely focused on the biological activities of analogues, particularly hydrazone derivatives of 7-chloroquinoline. These compounds have demonstrated significant potential across various therapeutic areas.
Anticancer Activity: 7-Chloroquinoline hydrazones have emerged as a promising class of experimental anticancer drugs. researchgate.netsci-hub.se Studies have shown their cytotoxic activity against a wide range of cancer cell lines, including those of leukemia, lung cancer, colon cancer, and breast cancer. researchgate.netsci-hub.se The mechanism of action for some of these compounds is believed to involve the induction of apoptosis and cell cycle arrest. researchgate.net A comparative study of quinoline-based mono- and bis-(thio)carbohydrazones revealed that thiocarbohydrazones (TCHs) exhibited superior pro-apoptotic activity over carbohydrazones (CHs) in both leukemia and pancreatic cancer cell models. nih.gov
Antimicrobial and Antimalarial Activity: The 7-chloroquinoline scaffold is historically linked to antimalarial activity, and its hydrazone derivatives continue to be explored for this purpose. mdpi.com Furthermore, various 7-chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacterial and fungal pathogens. mdpi.com The development of hybrid molecules, such as those combining the 7-chloroquinoline moiety with a triazole ring, represents a current strategy to develop new antimalarial agents. mdpi.com
The table below summarizes the biological activities of some representative 7-chloroquinoline analogues.
| Compound Type | Biological Activity | Research Findings |
| 7-Chloroquinoline Hydrazones | Anticancer | Exhibited good cytotoxic activity with submicromolar GI50 values on a large panel of cell lines from nine tumor types. researchgate.netsci-hub.se |
| Quinoline-based bis-Thiocarbohydrazones | Anticancer (Cancer Stem Cells) | Induced apoptosis and reduced the size of 3D spheroidal cancer models. nih.gov |
| 7-Chloroquinoline-Triazole Hybrids | Antimalarial | Showed significant antimalarial activity against Plasmodium falciparum. mdpi.com |
| 7-Chloroquinoline Derivatives | Antimicrobial | Demonstrated moderate to good inhibition against various bacterial strains. mdpi.com |
The collective findings from studies on its analogues strongly suggest that this compound is a compound of significant interest for future research in medicinal chemistry. Further investigation into its synthesis, characterization, and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
7-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-2-1-6-3-7(10(15)14-12)5-13-9(6)4-8/h1-5H,12H2,(H,14,15) |
InChI Key |
IHUXSOZRBCPDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)NN)Cl |
Origin of Product |
United States |
Pharmacological and Biological Spectrum of 7 Chloroquinoline 3 Carbohydrazide Analogues
In Vitro Anticancer and Cytotoxicity Investigations
Analogues of 7-chloroquinoline-3-carbohydrazide have been systematically evaluated for their potential as anticancer agents. These studies have unveiled significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines.
The cytotoxic potential of this compound analogues, primarily as hydrazone derivatives, has been tested against a panel of human cancer cell lines. Research has demonstrated that these compounds exhibit a wide range of activities, with some showing potent inhibition of cancer cell growth.
Notably, 7-chloroquinolinehydrazones have displayed significant cytotoxic activity with submicromolar GI₅₀ values against a broad panel of cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov For instance, certain quinoline-3-carboxylate derivatives, which share a related structural backbone, have shown potent activity against the K562 chronic myelogenous leukemia cell line, with some compounds exhibiting IC₅₀ values as low as 0.28 µM. benthamscience.comnih.gov
In studies involving quinoline-3-carbaldehyde hydrazone derivatives, which are closely related to the carbohydrazide (B1668358) analogues, compounds have been tested against breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. nih.gov While many derivatives showed weaker activity compared to standard drugs, their potential as a scaffold for developing new anticancer agents is recognized. nih.gov Further research on quinoline (B57606) hydrazide/hydrazone derivatives has highlighted their antiproliferative effects against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116) cell lines. nih.gov The substitution pattern on the quinoline and the hydrazone moieties has been found to be crucial for the anticancer activity. nih.gov
The following table summarizes the cytotoxic activity of various quinoline-3-carbohydrazide (B3054276) analogues and related derivatives against several human cancer cell lines.
| Compound Type | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Quinoline-3-carboxylate derivative | K562 (Chronic Myelogenous Leukemia) | 0.28 µM | benthamscience.comnih.gov |
| Quinoline-3-carboxylate derivative | MCF-7 (Breast Adenocarcinoma) | 0.33 µM | benthamscience.comnih.gov |
| Quinoline amidrazone derivative | A549 (Lung Carcinoma) | 43.1 µM | nih.gov |
| Quinoline amidrazone derivative | MCF-7 (Breast Adenocarcinoma) | 59.1 µM | nih.gov |
| Quinoline hydrazone derivative | MCF-7 (Breast Adenocarcinoma) | 1.83 µM | nih.gov |
| Quinoline hydrazone derivative | HepG2 (Hepatocellular Carcinoma) | 2.13 µM | nih.gov |
| 7-Chloroquinolinehydrazone | NCI-60 Panel | Submicromolar | nih.gov |
The anticancer effects of this compound analogues are primarily attributed to their ability to inhibit cell growth and proliferation. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. benthamscience.comnih.govnih.gov
For example, certain quinoline-3-carboxylate derivatives have been found to induce apoptosis through the up-regulation of intrinsic pathways. benthamscience.comnih.gov Similarly, specific quinoline hydrazone derivatives have been shown to induce apoptosis in the pre-G1 and S-phases of the cell cycle. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes essential for cancer cell survival and proliferation, such as protein kinases. nih.gov
Antimicrobial Efficacy Studies
In addition to their anticancer properties, analogues of this compound have been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi.
A number of studies have demonstrated that quinoline-3-carbohydrazide derivatives possess antibacterial properties. These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.
In one study, a series of quinoline-4-carbohydrazide (B1304848) derivatives were synthesized and screened for their antibacterial activity. tandfonline.com One compound was found to inhibit the growth of Staphylococcus aureus ATCC 6538 with a Minimum Inhibitory Concentration (MIC) of 340 µg/mL. tandfonline.com Another study on quinoline hydrazone hybrids reported that several compounds were active against Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. researchgate.net
The following table presents the antibacterial activity of selected quinoline-3-carbohydrazide analogues and related compounds.
| Compound Type | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| Quinoline-4-carbohydrazide derivative | Staphylococcus aureus ATCC 6538 | MIC: 340 µg/mL | tandfonline.com |
| Quinoline-3-carbaldehyde hydrazone derivative | MRSA | MIC: 16 µg/mL | nih.gov |
| Quinoline hydrazone hybrid | Acinetobacter baumannii | Active | researchgate.net |
| Quinoline hydrazone hybrid | Escherichia coli | Active | researchgate.net |
| Quinoline hydrazone hybrid | Staphylococcus aureus | Active | researchgate.net |
The mechanism of antibacterial action for these compounds is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov The structure-activity relationship studies have shown that the nature and position of substituents on the quinoline ring and the aromatic part of the hydrazone moiety significantly influence the antibacterial potency. nih.gov
Analogues of this compound have also been evaluated for their antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger.
A study on quinoline-4-carbohydrazide derivatives reported that one compound was effective against the fungal pathogen Aspergillus niger. tandfonline.com The broad antimicrobial spectrum of quinoline hydrazide/hydrazone derivatives suggests their potential as a scaffold for the development of new antifungal agents. nih.gov
Antitubercular Activity against Mycobacterium tuberculosis
Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Analogues of this compound, particularly hydrazone derivatives, have emerged as a promising class of compounds with significant antitubercular activity.
Several studies have focused on the design and synthesis of quinoline-3-carbohydrazide derivatives as potential antimycobacterial agents. nih.govscilit.comutmb.edu In one such study, a series of 26 new quinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govutmb.edu Several compounds exhibited significant Minimum Inhibition Concentrations (MICs), comparable to the first-line antitubercular drugs isoniazid (B1672263) and rifampicin. nih.govutmb.edu
Another study on quinoline hydrazone hybrids identified three compounds with a promising MIC value of 4 µg/mL against Mycobacterium tuberculosis WT H37Rv. researchgate.net These findings highlight the potential of the quinoline-3-carbohydrazide scaffold for the development of new and effective antitubercular drugs. researchgate.netresearchgate.net
The following table summarizes the antitubercular activity of some quinoline-3-carbohydrazide derivatives.
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
| Quinoline-3-carbohydrazone derivative | Mycobacterium tuberculosis H37Rv | Significant | nih.govutmb.edu |
| Quinoline hydrazone hybrid | Mycobacterium tuberculosis WT H37Rv | 4 µg/mL | researchgate.net |
The mechanism of action of these compounds is believed to be multifaceted, potentially involving the inhibition of mycobacterial enzymes that are crucial for the survival of the pathogen. nih.gov The structural diversity that can be achieved through the modification of the this compound core structure provides a valuable platform for the optimization of antitubercular activity.
Antimalarial Activity against Plasmodium falciparum Strains
The global challenge of drug-resistant malaria, particularly from Plasmodium falciparum, necessitates the development of novel therapeutic agents. future-science.com Analogues of this compound have been investigated as a promising avenue for new antimalarials. These compounds often retain the core 7-chloroquinoline (B30040) structure, known for its antimalarial properties, while introducing different chemical groups to enhance efficacy and overcome resistance mechanisms. wits.ac.zacore.ac.uk
A study involving a series of 7-chloroquinoline derivatives demonstrated significant in vitro activity against the chloroquine-resistant W2 clone of P. falciparum. Six compounds from this series, which featured a 1,2,3-triazole ring linked to the quinoline core, exhibited IC50 values ranging from 1.4 to 46 μM. nih.gov The most potent of these, compound 56 , which has an aldehyde group, showed an IC50 value of 1.4 μM. nih.gov
In another investigation, new hybrids of 7-chloroquinoline and arylsulfonamide were designed. nih.gov One of these compounds, 75 , with a chlorine substituent, displayed a remarkable IC50 of 0.09 µM and a high selectivity index of 1102.2, indicating a strong potential for further development. nih.gov Furthermore, two novel chloroquine (B1663885) derivatives, SKM13 and SKM14 , which included α,β-unsaturated amides and a phenylmethyl group in their side chains, were synthesized and tested against a chloroquine-resistant strain of P. falciparum. nih.gov SKM13, in particular, was found to be 1.28 times more effective than chloroquine against this resistant strain. nih.gov An in vivo study in mice infected with Plasmodium berghei showed that SKM13 could completely inhibit parasite growth. nih.gov
The design of these analogues often focuses on creating hybrid molecules that combine the 7-chloroquinoline scaffold with other pharmacologically active moieties, such as sulfonamides or triazoles, in an effort to develop drugs with high structural diversity that can circumvent parasitic resistance. future-science.com
**Table 1: Antimalarial Activity of 7-Chloroquinoline Analogues against *P. falciparum***
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| 56 | W2 (Chloroquine-resistant) | 1.4 | nih.gov |
| 75 | 0.09 | nih.gov | |
| SKM13 | FCR3 (Chloroquine-resistant) | 0.37 ± 0.01 | nih.gov |
| SKM14 | FCR3 (Chloroquine-resistant) | 0.59 ± 0.02 | nih.gov |
| Chloroquine | FCR3 (Chloroquine-resistant) | 0.62 ± 0.04 | nih.gov |
Antiviral Potential (e.g., against SARS-CoV-2)
The quest for effective antiviral agents has led to the exploration of various chemical scaffolds, including quinoline derivatives. While specific studies focusing solely on this compound against SARS-CoV-2 are limited, broader research into quinoline analogues has shown promise. The well-known antimalarial drugs chloroquine and hydroxychloroquine (B89500), which share the 7-chloroquinoline core, were among the first compounds investigated for their potential antiviral activity against SARS-CoV-2. nih.govnih.gov
In vitro studies demonstrated that a range of quinoline analogues, including chloroquine, hydroxychloroquine, amodiaquine, and mefloquine, exhibit broad-spectrum anti-coronavirus activity. nih.govnih.gov Chloroquine and hydroxychloroquine were found to be the most potent, with EC50 values in the low micromolar range against several coronaviruses, including SARS-CoV-1 and SARS-CoV-2. nih.gov For instance, chloroquine displayed a favorable selectivity index, which is the ratio of its cytotoxic to its antiviral concentration. nih.govnih.gov Research suggests that chloroquine interferes with the viral entry at a stage after the virus attaches to the host cell. nih.govnih.gov
More recent efforts have focused on designing quinoline-containing inhibitors of SARS-CoV-2's papain-like protease (PLpro), a critical enzyme for viral replication. researchwithrutgers.com This systematic design has led to a series of quinoline analogues that demonstrate potent inhibition of PLpro and antiviral activity. researchwithrutgers.com One of the lead compounds from this research, Jun13296 , has shown favorable pharmacokinetic properties and potent inhibition against various SARS-CoV-2 variants in preclinical models. researchwithrutgers.com
While the direct antiviral activity of this compound itself against SARS-CoV-2 needs more specific investigation, the broader family of quinoline derivatives has clearly demonstrated antiviral potential, providing a strong rationale for the future design and testing of carbohydrazide analogues.
Other Reported Biological Activities (e.g., Anti-inflammatory, Antinociceptive, Antioxidant)
Beyond their antimicrobial properties, analogues of this compound have been shown to possess a range of other important biological activities.
Anti-inflammatory and Antinociceptive Activities:
Several studies have highlighted the anti-inflammatory and pain-relieving (antinociceptive) potential of 7-chloroquinoline derivatives. One study investigated a series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl) derivatives and found that they exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key indicator of anti-inflammatory activity. tbzmed.ac.irtbzmed.ac.ir Compound 5 from this series, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, was particularly potent. tbzmed.ac.irtbzmed.ac.ir In animal models, this compound demonstrated both peripheral and central analgesic effects and significantly reduced paw edema in a carrageenan-induced inflammation model. tbzmed.ac.irtbzmed.ac.ir
Another study focused on 4-phenylselenyl-7-chloroquinoline (4-PSQ ), a quinoline derivative containing selenium. nih.gov This compound was found to reduce acetic acid-induced abdominal writhing and increase pain tolerance in the hot-plate test in mice. nih.gov It also diminished edema formation and the levels of reactive oxygen species in an inflammatory model. nih.gov Furthermore, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has yielded compounds with demonstrated antinociceptive and anti-inflammatory properties in vivo. rsc.org
Antioxidant Activity:
The antioxidant potential of quinoline-3-carbohydrazide derivatives has also been a subject of investigation. A pharmacophore modeling study led to the identification and synthesis of new compounds with good antioxidant activity, as measured by their ability to scavenge DPPH, hydroxyl, and superoxide (B77818) radicals. nih.govresearchgate.net Another study on 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates found that one of the synthesized compounds, ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, reduced lipid peroxidation levels, while another derivative, ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, exhibited nitric oxide scavenging activity. scielo.br These findings suggest that the 7-chloroquinoline scaffold can be effectively modified to produce compounds with significant antioxidant capabilities. scielo.br
Table 2: Other Biological Activities of 7-Chloroquinoline Analogues
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Compound 5 (1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone) | Anti-inflammatory, Analgesic | Highest NO inhibitory activity; peripheral and central analgesic effects; reduced paw edema. | tbzmed.ac.irtbzmed.ac.ir |
| 4-PSQ (4-Phenylselenyl-7-chloroquinoline) | Antinociceptive, Anti-inflammatory | Reduced abdominal writhing, increased pain latency, diminished edema and reactive species. | nih.gov |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | Antinociceptive, Anti-inflammatory | Effective in decreasing acute pain in vivo. | rsc.org |
| Quinoline-3-carbohydrazide derivatives | Antioxidant | Good scavenging activity against DPPH, OH°, and superoxide radicals. | nih.govresearchgate.net |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Antioxidant | Reduced lipid peroxidation levels. | scielo.br |
| Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate | Antioxidant | Exhibited nitric oxide scavenging activity. | scielo.br |
Structure Activity Relationship Sar Analysis of 7 Chloroquinoline 3 Carbohydrazide Derivatives
Influence of Substituent Position and Electronic/Steric Nature on Biological Potency
The biological potency of 7-chloroquinoline-3-carbohydrazide derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring and its appended moieties. The 7-chloro substituent itself is a critical feature, often associated with enhanced cytotoxic effects in anticancer studies. researchgate.net
Systematic investigations into derivatives of the related quinoline-carboxamide scaffold have demonstrated that substitutions on an attached phenyl ring significantly modulate potency. For instance, in a series of P2X7 receptor antagonists, the introduction of electron-withdrawing groups like trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), or an electron-donating methyl (-CH₃) group, improved inhibitory activity. nih.gov Furthermore, highly electronegative substituents such as fluoro, chloro, and iodo were also found to enhance the affinity of these compounds for their target. nih.gov
In the context of antifungal activity, new 7-chloroquinoline (B30040) derivatives featuring vinyl benzylidene aniline (B41778) substituents at the 2nd position were synthesized and evaluated for their ability to inhibit biofilm formation in Candida albicans. nih.gov The results indicated that specific substitution patterns on the aniline ring were crucial for activity. nih.gov
Similarly, for antimalarial applications, modifications at the 3-position of the 2-chloroquinoline (B121035) core have yielded significant insights. Conversion of the 3-carbohydrazide group into a 1,3,4-oxadiazole (B1194373) ring resulted in a compound with greater activity against Plasmodium falciparum than the parent carbohydrazide (B1668358) or its corresponding ethyl ester. mdpi.com This highlights that the electronic and steric properties of the group at the 3-position are key determinants of antimalarial potency. mdpi.com
The following table summarizes the influence of various substituents on the biological activity of 7-chloroquinoline derivatives.
| Core Scaffold | Substituent | Position | Effect on Biological Activity | Target/Activity | Reference |
| Quinoline-carboxamide | -OCF₃, -CF₃, -CH₃ | Phenyl ring | Improved potency | P2X7R Antagonism | nih.gov |
| Quinoline-carboxamide | Fluoro, Chloro, Iodo | Phenyl ring | Enhanced affinity | P2X7R Antagonism | nih.gov |
| 2-Chloroquinoline | 1,3,4-Oxadiazole | 3-position | Greater potency than carbohydrazide | Antimalarial | mdpi.com |
| 7-Chloroquinoline | Nitro group | ortho-position on benzaldehyde | Expressive cytotoxic potential | Anticancer | researchgate.net |
Impact of Linker Chains and Hybridization on Biological Activity Profiles
The incorporation of linker chains and the hybridization of the 7-chloroquinoline scaffold with other pharmacologically active moieties represent a key strategy for modulating biological activity and discovering novel therapeutic agents. This approach aims to combine the features of different molecular entities to create a single molecule with enhanced or entirely new biological properties. researchgate.net
One study on Morita-Baylis-Hillman adducts (MBHA) derived from 7-chloroquinoline demonstrated the importance of the spacer chain in determining anticancer potential. researchgate.net These hybrid molecules, which connect the quinoline unit to a nitrobenzaldehyde moiety via a specific linker, showed significant cytotoxicity. The research indicated that the presence of the 7-chloroquinoline moiety itself improved the cytotoxic effect when compared to other MBHA compounds. researchgate.net
Hybridization has also been effectively used to design compounds targeting multiple biological pathways. For example, the design of indole (B1671886) hybrids has been proposed as a promising approach for developing new chemotherapeutic agents, as these molecules can potentially inhibit multiple targets simultaneously. researchgate.net The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is another example of hybridization, where the addition of morpholine (B109124) and benzamide (B126) moieties creates a molecule with potential anticancer, antibacterial, antifungal, and antiparasitic properties. mdpi.com The morpholine group, in particular, is recognized as a "privileged structure" in medicinal chemistry.
The versatility of the 7-chloroquinoline core is further demonstrated in the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which have shown potential as antinociceptive, anti-inflammatory, and anticonvulsant agents. rsc.org In this case, a triazole ring serves as a linker to connect the quinoline core to various amide substituents. rsc.org
The table below illustrates the impact of different linkers and hybrid structures on biological activity.
| Hybrid/Linked Structure | Linker/Hybrid Moiety | Resulting Biological Activity | Reference |
| 7-Chloroquinoline-MBHA Hybrids | Morita-Baylis-Hillman Adduct | Anticancer | researchgate.net |
| 7-Chloroquinoline-Triazole Hybrids | 1,2,3-Triazole Carboxamide | Antinociceptive, Anti-inflammatory, Anticonvulsant | rsc.org |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Morpholine, Benzamide | Anticancer, Antimicrobial, Antiparasitic | mdpi.com |
| 2-Chloroquinoline-Oxadiazole | 1,3,4-Oxadiazole | Antimalarial | mdpi.com |
Identification of Key Pharmacophoric Features for Specific Biological Targets
The identification of key pharmacophoric features—the essential spatial and electronic arrangement of atoms or functional groups necessary for biological activity—is crucial for the rational design of potent and selective inhibitors. For derivatives of this compound, several distinct pharmacophores have been identified for various biological targets.
Anticancer Activity: For anticancer applications, the 7-chloroquinoline hydrazone moiety has been identified as a "first-in-class" experimental drug structure. nih.gov A consistent SAR has been established, where the 7-chloroquinoline unit (A-ring) is a critical component. nih.gov The hydrazone linker (-NH-N=CH-) connected to an aromatic or heterocyclic unit (B-ring) completes the core pharmacophore. nih.gov Specifically, a hybrid containing a pyrrole (B145914) unit attached to the hydrazone linker showed antitumor activity four times more potent than the reference drug Doxorubicin against melanoma cells. nih.gov Another study found that the presence of a thiosemicarbazide (B42300) moiety linked to the quinoline ring was beneficial for antitumor activity against colon carcinoma cells. researchgate.net
P2X7R Antagonism: In the development of P2X7 receptor antagonists, a quinoline-carboxamide scaffold was explored. nih.gov The key pharmacophoric elements include the quinoline ring and a carboxamide linker attached to a substituted phenyl ring. The electronic nature of the substituents on the phenyl ring plays a pivotal role in the molecule's ability to inhibit the receptor, with electronegative groups generally enhancing affinity. nih.gov
Fungal Biofilm Inhibition: For the inhibition of fungal biofilms, a pharmacophore consisting of a 7-chloroquinoline core linked to a vinyl benzylidene aniline substituent has been proposed. nih.gov Molecular modeling studies suggest that these compounds may exert their effect by inhibiting agglutinin-like proteins (Als), which are crucial for biofilm formation. nih.gov
HIV-1 Integrase Inhibition: While studies on N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives did not yield significant anti-HIV-1 activity, computational docking analyses provided valuable pharmacophoric insights. nih.gov The proposed model suggests that the carbohydrazide scaffold can orient itself within the active site of HIV integrase in a manner similar to known inhibitors. nih.gov The core pharmacophore for quinoline-based HIV integrase inhibitors, such as elvitegravir, involves a metal-chelating triad (B1167595) formed by the oxygen atoms of the quinolone core, which is essential for binding to the magnesium ions in the enzyme's active site. researchgate.net This suggests that further modification of the this compound scaffold could potentially lead to potent HIV-1 integrase inhibitors. nih.govresearchgate.net
The following table details identified pharmacophoric features for different biological targets.
| Biological Target | Key Pharmacophoric Features | Reference |
| Cancer Cells | 7-Chloroquinoline ring; Hydrazone linker; Aromatic/heterocyclic B-ring (e.g., pyrrole) | nih.gov |
| P2X7 Receptor | Quinoline ring; Carboxamide linker; Substituted phenyl ring with electronegative groups | nih.gov |
| Fungal Biofilm (Als protein) | 7-Chloroquinoline core; Vinyl benzylidene aniline substituent | nih.gov |
| HIV-1 Integrase | Metal-chelating triad (potential feature for carbohydrazide derivatives) | nih.govresearchgate.net |
Mechanistic Investigations and Molecular Target Elucidation
Cellular and Molecular Mechanisms of Action
Derivatives of 7-chloroquinoline-3-carbohydrazide exert their biological effects through a variety of cellular and molecular mechanisms, most notably by inducing cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
Studies have demonstrated that certain derivatives of 7-chloroquinoline (B30040) can induce cell cycle arrest in cancer cells. For instance, a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA) were shown to cause G0/G1 phase arrest in MCF-7 breast cancer cells. nih.gov In another study, the same QTCA derivatives induced G0/G1 phase arrest in human bladder carcinoma 5637 cells. nih.govbohrium.com This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation. Similarly, a novel quinoline-hydrazide, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide, was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mdpi.com A hybrid compound, 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6), was found to produce an arrest in the S phase of the Trypanosoma cruzi cell cycle, impairing parasite proliferation. plos.org
Apoptosis Induction
A significant mechanism through which 7-chloroquinoline derivatives exhibit their anticancer activity is the induction of apoptosis, or programmed cell death. The aforementioned QTCA derivatives were found to induce apoptosis in both triple-negative (MDA-MB-231) and hormone-dependent (MCF-7) breast cancer cells, with a more pronounced effect in the triple-negative line. nih.gov These compounds also triggered apoptosis in human bladder cancer cells. nih.govbohrium.com Further investigations into the apoptotic pathway revealed that these compounds can modulate the levels of pro- and anti-apoptotic proteins. bohrium.com Other 7-chloroquinoline derivatives have also been reported to induce apoptosis in various cancer cell lines, including HuT78 cells and A549 lung cancer cells. mdpi.comresearchgate.net The induction of apoptosis is often a key indicator of the potential of a compound as an anticancer agent. nih.govmdpi.com
Enzyme Inhibition Studies
The biological activity of 7-chloroquinoline derivatives is often linked to their ability to inhibit specific enzymes that play crucial roles in various pathological processes.
COX-2, c-Met Kinase, and PIM1 Kinase Inhibition
While direct inhibition of cyclooxygenase-2 (COX-2) by this compound itself is not extensively documented in the provided results, the broader class of quinoline (B57606) derivatives has been explored for anti-inflammatory activities, which often involves COX enzyme inhibition.
In contrast, the inhibition of receptor tyrosine kinases like c-Met is a well-established mechanism for certain quinoline-based compounds. A series of 3,5,7-trisubstituted quinolines were identified as potent c-Met inhibitors with IC50 values of less than 1.0 nM. utmb.edunih.gov One compound, in particular, demonstrated significant tumor growth inhibition in xenograft models. utmb.edunih.gov The c-Met signaling pathway is often deregulated in various cancers, making it an attractive therapeutic target. mdpi.comresearchgate.net
Proviral integration site for Moloney murine leukemia virus (PIM-1) kinase is another important target. New quinoline-pyridine hybrids have been designed and synthesized as PIM-1 kinase inhibitors, with some compounds showing potent inhibitory activity. nih.gov Kinetic studies revealed both competitive and non-competitive inhibition of the PIM-1 kinase enzyme. nih.gov Additionally, 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase. nih.gov
Bacterial DNA Gyrase and Topoisomerase IV Inhibition
Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival, making them excellent targets for antibacterial agents. nih.govmdpi.com Novel bacterial topoisomerase inhibitors (NBTIs) based on different scaffolds have shown potent inhibition of both Escherichia coli DNA gyrase and topoisomerase IV. nih.gov These inhibitors act by a dual-targeting mechanism and have demonstrated broad-spectrum activity against various pathogens, including drug-resistant strains. nih.gov The inhibition of the ATPase activity of the GyrB subunit of DNA gyrase is a key mechanism for some classes of inhibitors, such as novobiocin. mdpi.comresearchgate.net Pyrazole-based carbohydrazide (B1668358) derivatives have also been shown to strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov Quinolone antibacterials, a major class of topoisomerase inhibitors, convert topoisomerase IV into a toxic adduct on DNA, leading to DNA damage and cell death. researchgate.netnih.gov
Enoyl-ACP Reductase, ATP-synthase, and α-Glucosidase Inhibition
Information regarding the direct inhibition of enoyl-ACP reductase and ATP-synthase by this compound derivatives is not prominent in the provided search results.
However, the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a recognized therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Several classes of compounds, including benzimidazole-thioquinoline derivatives and quinolone-bis(indolyl)methane hybrids, have been investigated as α-glucosidase inhibitors. nih.gov Kinetic studies have shown that some of these derivatives act as competitive inhibitors of the enzyme. nih.govresearchgate.net The development of novel α-glucosidase inhibitors from natural and synthetic sources is an active area of research. researchgate.netmdpi.com
DNA Binding and Intercalation Studies
The interaction of small molecules with DNA is a fundamental mechanism of action for many anticancer and antimicrobial drugs. In silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these compounds can bind to the minor groove of the DNA double helix, specifically in the A/T rich region. nih.gov This binding is stabilized by hydrogen bonds between the compound and the nucleic acid bases. nih.gov While direct DNA intercalation studies for this compound were not explicitly found, the ability of related quinoline derivatives to bind DNA suggests a potential mechanism for their biological activity.
Receptor Interaction and Ligand Binding Analysis
The interaction of 7-chloroquinoline derivatives with specific receptors is a key aspect of their mechanism of action, particularly in the context of cancer therapy. As mentioned earlier, molecular docking studies have been instrumental in understanding these interactions.
For instance, in silico analysis of 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) revealed a high affinity for targets such as PARP-1, Src, and PI3K/mTOR. nih.gov Molecular docking of other bioactive quinoline derivatives has shown good binding affinities with Cyclin-dependent kinase 8 (CDK-8). researchgate.net In the context of PIM-1 kinase inhibition, molecular docking studies have corroborated the in vitro inhibitory activities, showing that the quinoline core can form strong interactions within the hinge region of the kinase. nih.gov These computational models provide valuable insights into the specific amino acid residues involved in the binding and help in the rational design of more potent and selective inhibitors.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein.
In the context of 7-chloroquinoline (B30040) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, studies on 7-chloroquinoline hydrazones , which are structurally similar to 7-chloroquinoline-3-carbohydrazide, have been conducted to evaluate their anticancer potential. These studies often involve docking the compounds into the active sites of proteins known to be involved in cancer progression.
Similarly, a series of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases were synthesized and subjected to molecular docking studies to assess their potential as inhibitors of the kinesin spindle protein (Eg5), a target for anticancer drugs. The docking results helped in understanding the key interactions within the Eg5 binding site that could contribute to inhibitory activity. researchgate.net
Furthermore, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide have been investigated as potential anti-HIV-1 agents through molecular docking. nih.govresearchgate.net These studies aimed to predict their binding affinity to HIV-1 integrase, a crucial enzyme for viral replication. The docking analyses suggested that the orientation of this scaffold within the active site is comparable to known HIV integrase inhibitors, indicating its potential as a template for developing new antiviral agents. researchgate.net
While direct molecular docking studies on this compound are not extensively reported in the available literature, the findings from these related structures provide valuable insights into the potential targets and binding interactions of the broader 7-chloroquinoline carbohydrazide (B1668358) family.
Table 1: Examples of Molecular Docking Studies on 7-Chloroquinoline Analogs
| Compound Class | Target Protein | Therapeutic Area | Key Findings | Reference |
| 7-Chloroquinoline Hydrazones | Various Cancer-related Proteins | Anticancer | Identification of potential binding modes and structure-activity relationships. | nih.gov |
| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases | Kinesin Spindle Protein (Eg5) | Anticancer | Evaluation of interactions within the Eg5 binding site to support inhibitory activity. | researchgate.net |
| 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives | HIV-1 Integrase | Anti-HIV-1 | Prediction of binding affinity and similar orientation to known inhibitors. | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For the 7-chloroquinoline scaffold, QSAR studies have been employed to understand the structural requirements for various biological activities. For example, a QSAR analysis was performed on a series of 7-chloroquinoline–benzimidazole hybrids to identify structural features important for their antiplasmodial activities against P. falciparum. mdpi.com The resulting models showed good predictive power and helped in identifying key molecular descriptors that influence the activity. mdpi.com
While a specific QSAR model for this compound is not available, the principles of QSAR are broadly applicable. A typical QSAR study involves the following steps:
Data Set Collection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Development: Statistical methods are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
These models can guide the design of new derivatives of this compound with potentially enhanced activity.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-target complex, providing insights that are not available from static docking poses.
For the chloroquinoline scaffold, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand in the binding pocket. For instance, MD simulations of 7-chloroquinoline-benzylamine hybrids complexed with a biofilm-causing protein were performed to assess the conformational changes and stability of the complex over a 100 ns simulation time. researchgate.net These simulations supported the molecular docking findings, suggesting that the compound remains stably bound within the active site. researchgate.net
In another study, MD simulations were conducted on structurally modified compounds of the chloroquinoline scaffold targeting the main protease of SARS-CoV-2. researchgate.net The simulations helped to identify molecules that showed better interactions and stability with the receptor over time. researchgate.net These studies highlight the importance of MD simulations in confirming the stability of ligand-protein interactions and in refining the design of potent inhibitors.
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction for Drug Design
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction tools have become indispensable for filtering out compounds with unfavorable pharmacokinetic profiles early in the discovery process.
Several studies on 7-chloroquinoline derivatives have included in silico ADMET predictions. For example, the ADMET properties of 7-chloro-4-aminoquinoline-benzimidazole hybrids were evaluated using programs like pkCSM. mdpi.com These predictions suggested that some of the compounds could have good oral bioavailability. mdpi.com Similarly, an ADME study on novel ester derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) indicated that the synthesized compounds possessed reliable ADME properties. researchgate.net
The prediction of ADMET properties typically involves the calculation of various molecular descriptors related to:
Absorption: Parameters like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor potential.
Distribution: Blood-brain barrier permeability and plasma protein binding.
Metabolism: Cytochrome P450 (CYP) inhibition.
Excretion: Renal organic cation transporter 2 (OCT2) substrate prediction.
Toxicity: Predictions of mutagenicity (AMES test), hepatotoxicity, and other toxicities.
Table 2: Predicted ADMET Properties for a Representative 7-Chloro-4-aminoquinoline-benzimidazole Hybrid (Compound 12d)
| Property | Predicted Value | Interpretation | Reference |
| Caco-2 Permeability (log Papp) | > 0.9 | High | mdpi.com |
| Intestinal Absorption (% absorbed) | > 90% | High | mdpi.com |
| Blood-Brain Barrier (logBB) | < -1.0 | Low | mdpi.com |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | mdpi.com |
| AMES Toxicity | Negative | Non-mutagenic | mdpi.com |
These in silico predictions are crucial for prioritizing compounds for further experimental investigation and for guiding the design of molecules with improved drug-like properties.
Advanced Derivatization and Scaffold Modification Strategies
Design and Synthesis of Novel Hybrid Molecules Combining Quinoline (B57606) and Other Bioactive Scaffolds
A prominent strategy in medicinal chemistry is the creation of hybrid molecules that combine the 7-chloroquinoline (B30040) core with other pharmacologically active scaffolds. This approach aims to develop synergistic compounds with enhanced therapeutic potential.
One area of investigation involves the synthesis of hybrids incorporating 1,3,4-oxadiazole (B1194373) and Schiff base moieties. The synthetic process typically starts with 7-chloro-3-formylquinoline, which is reacted with various hydrazides to form Schiff bases. Subsequent cyclization of these intermediates yields the desired 1,3,4-oxadiazole derivatives. These hybrid compounds have been explored for their potential biological activities, capitalizing on the combined structural features of the quinoline, oxadiazole, and Schiff base components.
Another avenue of research has focused on creating hybrid molecules that merge the 7-chloroquinoline scaffold with pyrazole (B372694) and 1,2,4-triazole (B32235) rings. A common synthetic route begins with the reaction of 7-chloro-4-hydroxyquinoline (B73993) with ethyl acetoacetate, leading to an intermediate that can be cyclized to form a pyranone derivative. This intermediate serves as a versatile building block for the synthesis of a variety of pyrazole and triazole-containing hybrids. The rationale for this approach is to investigate the combined pharmacological effects of these well-established heterocyclic systems.
Furthermore, the synthesis of hybrids incorporating piperazine (B1678402) and other heterocyclic systems has been explored. For example, new 7-chloroquinoline-piperazine conjugates have been synthesized and evaluated for their biological activities. These syntheses generally involve reacting a suitable 7-chloroquinoline derivative with a piperazine-containing fragment to produce a diverse library of hybrid compounds.
Molecular docking studies often guide the design and synthesis of these hybrid molecules, providing insights into their potential binding interactions with biological targets. This computational approach facilitates the rational design of new compounds with potentially improved efficacy.
Research Findings on Hybrid Molecules
| Hybrid Scaffold Combination | Synthetic Strategy | Key Intermediates | Potential Biological Activities Investigated |
|---|---|---|---|
| 7-Chloroquinoline, 1,3,4-Oxadiazole, Schiff Base | Reaction of 7-chloro-3-formylquinoline with hydrazides followed by cyclization. | 7-Chloro-3-formylquinoline, Schiff base intermediates. | Antimicrobial, Anticancer. |
| 7-Chloroquinoline, Pyrazole, 1,2,4-Triazole | Cyclization of a pyranone derivative obtained from 7-chloro-4-hydroxyquinoline. | Ethyl 2-(7-chloroquinolin-4-yloxy)acetate, pyranone derivative. | Antimicrobial. |
| 7-Chloroquinoline, Piperazine | Reaction of a 7-chloroquinoline derivative with a piperazine-containing fragment. | Not specified | Antimalarial. |
Scaffold Hopping and Bioisosteric Replacement Studies for Enhanced Activity and Selectivity
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery aimed at identifying novel molecular architectures with improved biological activity, selectivity, and physicochemical properties.
Scaffold hopping involves replacing the 7-chloroquinoline core with other heterocyclic systems that can mimic its essential binding interactions with a biological target. Potential isosteres for the quinoline scaffold could include quinazoline (B50416) or pteridine (B1203161) rings, which share structural similarities and can be similarly functionalized. The objective is to maintain key pharmacophoric features while exploring new chemical space.
Bioisosteric replacement involves the substitution of specific atoms or groups within the 7-chloroquinoline-3-carbohydrazide molecule with others that possess similar physical or chemical properties. This can lead to significant alterations in potency, selectivity, and metabolic stability.
Potential bioisosteric replacements for the 7-chloroquinoline moiety include:
Replacement of the Chlorine Atom: The chlorine atom at the 7-position could be substituted with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group (-CF3). These modifications can alter the electronic properties and lipophilicity of the molecule.
Modification of the Quinoline Ring: The nitrogen atom in the quinoline ring could be repositioned to create different isomers, such as 6-chloroquinoline (B1265530) or 8-chloroquinoline (B1195068) derivatives, thereby altering the molecule's geometry and electronic distribution.
Replacement of the Carbohydrazide (B1668358) Group: The carbohydrazide (-CONHNH2) moiety can be replaced by other bioisosteric groups like a hydroxamic acid (-CONHOH), a sulfonamide (-SO2NH2), or various five-membered heterocyclic rings such as a tetrazole or an oxadiazole. These substitutions can modulate the molecule's acidity, basicity, and hydrogen bonding capacity.
Conceptual Development of Prodrugs and Targeted Delivery Systems
The development of prodrugs and targeted delivery systems for 7-chloroquinoline-based compounds is a research area focused on improving their pharmacokinetic profiles, reducing toxicity, and enhancing their delivery to specific sites of action.
A common prodrug strategy involves the modification of the carbohydrazide group of this compound to form hydrazone prodrugs. These hydrazones are typically more stable and less polar than the parent hydrazide, which can enhance their oral bioavailability. The hydrazone linkage can be hydrolyzed in the body to release the active compound.
Another conceptual approach is the conjugation of the 7-chloroquinoline scaffold to a targeting moiety that recognizes specific receptors on target cells. This can lead to a higher concentration of the drug at the desired site of action, potentially increasing efficacy and reducing systemic side effects.
Furthermore, the encapsulation of 7-chloroquinoline derivatives within nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, is a promising strategy. These systems can protect the drug from degradation and facilitate its accumulation in target tissues.
Conceptual Prodrug and Delivery Strategies
| Strategy | Approach | Potential Advantage |
|---|---|---|
| Hydrazone Prodrugs | Condensation of the carbohydrazide group with aldehydes/ketones. | Improved oral bioavailability and controlled release. |
| Targeted Conjugates | Linking the quinoline to a cell-specific targeting moiety. | Enhanced delivery to target cells, reduced systemic toxicity. |
| Nanoparticle Encapsulation | Encapsulation within liposomes or polymeric nanoparticles. | Protection from degradation, passive and active targeting. |
Future Research Directions and Translational Potential
Exploration of New Therapeutic Areas and Underexplored Biological Activities
While much of the focus on 7-chloroquinoline (B30040) derivatives has been on their anticancer and antimalarial properties, the inherent chemical reactivity of the carbohydrazide (B1668358) group allows for the synthesis of a diverse library of compounds with the potential for a wide range of biological activities. nih.govscielo.br Future research should systematically explore these underexplored therapeutic areas.
Derivatives of 7-chloroquinoline hydrazones have already shown a remarkable breadth of in vitro activities, including:
Antimicrobial nih.gov
Antifungal nih.gov
Antiviral nih.gov
Anti-inflammatory nih.gov
Anticonvulsant nih.gov
Antinociceptive (pain relief) nih.gov
A significant opportunity lies in the systematic evaluation of 7-chloroquinoline-3-carbohydrazide derivatives against a broad panel of pathogens, including multi-drug resistant bacteria and emerging viral threats. Furthermore, their potential as anti-inflammatory agents warrants deeper investigation for chronic inflammatory diseases. The structural similarities to known kinase inhibitors also suggest a potential role in neurological disorders and metabolic diseases.
| Potential Therapeutic Area | Observed Biological Activity of Derivatives | Future Research Focus |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial, Anti-leishmanial, Anti-tubercular nih.gov | Screening against resistant strains, exploring mechanisms of action. |
| Inflammatory Disorders | Anti-inflammatory nih.gov | In vivo studies for conditions like rheumatoid arthritis and inflammatory bowel disease. |
| Neurological Disorders | Anticonvulsant, Anti-prion disease nih.gov | Evaluation in models of epilepsy, neurodegenerative diseases. |
| Pain Management | Antinociceptive nih.gov | Development of non-opioid analgesics. |
Development of Multi-Targeting Agents for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases often involve multiple pathological pathways. The development of single-target drugs has frequently been met with limited efficacy and the rapid development of resistance. The quinoline (B57606) nucleus is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple targets. ekb.egorientjchem.org This makes this compound an ideal starting point for designing multi-targeting agents.
By strategically combining the 7-chloroquinoline core with other pharmacophores, it is possible to create hybrid molecules that can simultaneously modulate different targets. For instance, a derivative could be designed to inhibit both a key protein kinase and a protein involved in angiogenesis, offering a synergistic antitumor effect. ekb.eg
Future research in this area should focus on:
Rational Design: Utilizing computational modeling to design hybrid molecules with optimized affinity for multiple targets.
Synthesis of Hybrid Libraries: Creating diverse libraries of hybrid compounds for high-throughput screening.
Mechanism of Action Studies: Elucidating the synergistic or additive effects of these multi-targeting agents at a molecular level.
| Disease Area | Potential Targets | Example Hybrid Concept |
| Cancer | Kinases (e.g., EGFR, c-MET), Tubulin, Topoisomerases ekb.egorientjchem.org | A 7-chloroquinoline derivative linked to a histone deacetylase (HDAC) inhibitor. |
| Alzheimer's Disease | Cholinesterases, Beta-secretase (BACE1), Monoamine oxidase (MAO) | A 7-chloroquinoline-carbohydrazide derivative incorporating a moiety with antioxidant properties. |
| Cardiovascular Disease | Angiotensin-converting enzyme (ACE), HMG-CoA reductase | A hybrid molecule combining the 7-chloroquinoline scaffold with a known antihypertensive pharmacophore. |
Advanced Pre-clinical Models for Efficacy Assessment and Mechanism Validation
To bridge the gap between promising in vitro data and clinical success, it is imperative to utilize advanced pre-clinical models that more accurately mimic human physiology and disease states. While traditional 2D cell cultures are useful for initial screening, they often fail to predict in vivo efficacy.
Future pre-clinical evaluation of this compound derivatives should incorporate:
3D Organoid and Spheroid Cultures: These models better replicate the tumor microenvironment, cell-cell interactions, and drug penetration barriers.
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have shown higher predictive value for clinical outcomes in oncology.
Humanized Mouse Models: For evaluating immunomodulatory agents, mice with a reconstituted human immune system are essential.
Zebrafish and Drosophila Models: These models can be used for rapid in vivo toxicity and efficacy screening in the early stages of drug development.
The use of such models will not only provide a more rigorous assessment of a compound's therapeutic potential but also offer valuable insights into its mechanism of action in a more physiologically relevant context. nih.gov
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govresearchgate.net These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers, thereby accelerating the design and optimization of new drug candidates. nih.govcam.ac.uk
For the development of this compound derivatives, AI and ML can be applied in several key areas:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives before they are synthesized, saving time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold with desired properties.
Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. researchgate.net
ADMET Prediction: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the development process.
By embracing these computational approaches, researchers can more efficiently navigate the chemical space around this compound to discover and refine the next generation of therapeutics. youtube.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Chloroquinoline-3-carbohydrazide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves cyclization and functionalization strategies. Key routes include:
- Pomeranz-Fritsch Reaction : Cyclization of aromatic aldehydes with aminoacetals under acidic conditions, yielding isoquinoline intermediates .
- Vilsmeier-Haack Reaction : Formylation of quinoline precursors using POCl₃ and DMF, followed by hydrazide formation via hydrazine hydrate .
- Ethoxymethylenmalonic Ester Route : Condensation of 3-chloroaniline with ethoxymethylenmalonic ester, followed by cyclization and decarboxylation to form the quinoline core .
- Critical conditions include temperature control (250–270°C for decarboxylation ), catalyst selection (e.g., PTSA for cyclization ), and solvent optimization (aqueous or aprotic media) .
Q. What analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify quinoline protons (δ 8.5–9.0 ppm for aromatic protons) and carbonyl groups (δ 160–170 ppm). Substituent effects (e.g., Cl, hydrazide) shift peaks predictably .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the carbohydrazide moiety .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and structural integrity .
Q. What common chemical reactions are employed to modify the this compound scaffold, and what reagents facilitate these transformations?
- Methodological Answer :
- Substitution Reactions : Use NaH/K₂CO₃ with nucleophiles (e.g., amines, thiols) to replace chloride at position 7 .
- Condensation Reactions : Hydrazine hydrate or primary amines form hydrazones or Schiff bases at the carbohydrazide group .
- Cyclization : Catalysts like ZnCl₂ or PTSA enable heterocycle formation (e.g., thiadiazines) .
Q. What biological activities have been documented for this compound derivatives, and what structural features correlate with enhanced potency?
- Methodological Answer :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at position 7 show improved efficacy against bacterial strains .
- Anti-HIV Potential : The carbohydrazide group chelates Mg²⁺ in viral integrase, as shown in docking studies of analogous 4-hydroxyquinoline derivatives .
- Anticancer Properties : Methyl or ethyl substituents at position 3 enhance cytotoxicity by improving membrane permeability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for the synthesis of this compound derivatives to minimize isomer formation?
- Methodological Answer :
- Catalyst Screening : Metal catalysts (e.g., CuI) reduce side reactions in nucleophilic substitutions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve regioselectivity in cyclization steps .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) during condensation prevents thermal degradation .
Q. What systematic approaches should be taken when encountering contradictory biological activity data across studies investigating this compound analogs?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify trends, as demonstrated in chloroquine PK studies .
- Assay Standardization : Replicate experiments under identical conditions (cell lines, concentration ranges) to isolate variables .
- Quality Assessment : Evaluate literature for adherence to protocols (e.g., FDA guidelines for in vitro assays) .
Q. Which computational modeling techniques are most suitable for studying the interaction mechanisms of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding modes using software like AutoDock Vina, referencing crystallographic data (e.g., HIV integrase-Mg²⁺ complexes) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) .
- DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. How can structure-activity relationship (SAR) studies be designed to explore new derivatives of this compound with improved pharmacological profiles?
- Methodological Answer :
- Systematic Substituent Variation : Modify positions 3 and 7 with halogens, alkyl groups, or heterocycles to assess impact on bioactivity .
- Bioisosteric Replacement : Replace the carbohydrazide group with sulfonamides or ureas to enhance metabolic stability .
- In Silico Screening : Virtual libraries of derivatives can be prioritized using ADMET predictors (e.g., SwissADME) before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
